Bz-Camp

描述

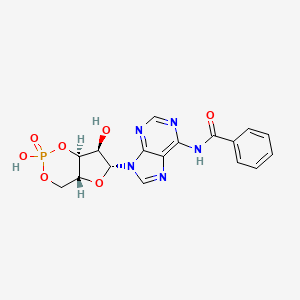

N6-benzoyl-Cyclic AMP (sodium salt) is a synthetic analog of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various biological processes. This compound is known for its selective activation of protein kinase A (PKA) over exchange proteins activated by cAMP (Epac1 and Epac2). The substitution of a benzoyl group at the N6 position of the adenine ring enhances its lipophilicity and membrane permeability, making it a valuable tool in biochemical research .

准备方法

N6-苯甲酰基-环状AMP (钠盐) 的合成涉及环状腺苷单磷酸的苯甲酰化。该反应通常需要在碱 (如氢氧化钠) 存在下使用苯甲酰氯。必须仔细控制反应条件,以确保在 N6 位选择性取代。 然后通过结晶或冷冻干燥纯化产物,以获得钠盐形式 .

N6-苯甲酰基-环状AMP (钠盐) 的工业生产方法没有得到广泛的记录,但它们可能涉及类似的合成路线,并针对大规模生产进行优化。这可能包括使用自动化合成设备和先进的纯化技术,以确保高纯度和产量。

化学反应分析

N6-苯甲酰基-环状AMP (钠盐) 会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,尽管对其氧化产物的详细研究有限。

还原: 由于苯甲酰基的稳定性,该化合物很少发生还原反应。

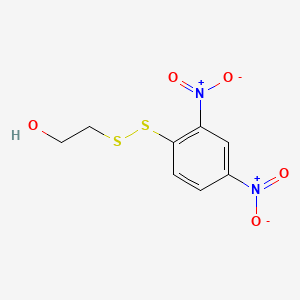

取代: 在某些条件下,苯甲酰基可以被取代,导致形成不同的类似物。常见的取代反应试剂包括胺或硫醇等亲核试剂。

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,用胺取代可能会产生 N6-氨基-环状AMP 类似物 .

科学研究应用

N6-苯甲酰基-环状AMP (钠盐) 具有广泛的科学研究应用:

化学: 它被用作研究蛋白激酶 A 的激活及其下游效应的工具。

生物学: 该化合物用于细胞信号转导研究,以研究 cAMP 在各种细胞过程中的作用。

医学: 与 N6-苯甲酰基-环状AMP (钠盐) 相关的研究包括研究其在 cAMP 信号转导受损的疾病中的潜在治疗作用。

作用机制

N6-苯甲酰基-环状AMP (钠盐) 通过选择性激活蛋白激酶 A 发挥作用。它与蛋白激酶 A 的调节亚基结合,导致构象变化,从而释放催化亚基。这些催化亚基随后磷酸化靶蛋白,导致各种细胞反应。 苯甲酰基增强了该化合物的亲脂性和膜渗透性,使其能够有效地进入细胞并发挥作用 .

相似化合物的比较

N6-苯甲酰基-环状AMP (钠盐) 由于其对蛋白激酶 A 的选择性激活及其增强的膜渗透性而具有独特性。类似的化合物包括:

环状腺苷单磷酸 (cAMP): 自然类似物,它可以激活蛋白激酶 A 和由 cAMP 激活的交换蛋白。

8-溴代-环状腺苷单磷酸: 另一个 cAMP 类似物,具有不同的选择性和稳定性特性。

N6-苯基-环状腺苷单磷酸: 一个类似物,在 N6 位有一个苯基取代,具有不同的激活谱和膜渗透性。

N6-苯甲酰基-环状AMP (钠盐) 的独特性在于其对蛋白激酶 A 的选择性激活及其由于苯甲酰基的存在而改善的细胞摄取 .

属性

IUPAC Name |

N-[9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N5O7P/c23-12-13-10(6-27-30(25,26)29-13)28-17(12)22-8-20-11-14(18-7-19-15(11)22)21-16(24)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23H,6H2,(H,25,26)(H,18,19,21,24)/t10-,12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYCBMGKNCJXIC-CNEMSGBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952638 | |

| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30275-80-0 | |

| Record name | N(6)-Benzoyl-cyclic amp | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030275800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N6-benzoyl-cAMP interact with its target and what are the downstream effects?

A1: N6-benzoyl-cAMP (Bz-cAMP) acts as a membrane-permeable analogue of cyclic adenosine monophosphate (cAMP) and primarily targets cyclic AMP-dependent protein kinase (PKA) [, , ]. This compound binds to the nucleotide-binding sites of PKA, leading to its activation. This activation triggers a cascade of downstream phosphorylation events, impacting various cellular processes like cell growth, differentiation, and signal transduction.

Q2: Can you explain the concept of synergistic responses observed with this compound and other cAMP analogs in stimulating steroid production?

A2: Research has shown that this compound, when used in combination with other cAMP analogs like aminohexylamino-cAMP (AHA-cAMP) or 8-thiomethyl-cAMP (TM-cAMP), can induce synergistic increases in steroid production in rat adrenal cells []. This synergy stems from the cooperative binding of these analogs to different nucleotide-binding sites on PKA. AHA-cAMP preferentially binds to site 1 on type I PKA, while TM-cAMP prefers site 1 on type II PKA. This compound, on the other hand, exhibits selectivity for site 2 on both types of PKA. When used in combination, the simultaneous binding of these analogs to their respective sites enhances PKA activation, resulting in a more significant stimulation of steroid production than what's achievable with individual analogs alone.

Q3: What are the differences in effects of this compound compared to other structurally related N6-substituted cAMP analogues?

A3: Despite similarities in structure and reported binding affinities to PKA, studies on C6 rat glioma cells have shown varying potencies among N6-substituted cAMP analogues like N6-benzyl-cAMP (Bn-cAMP), N6-butyryl-cAMP (Bt-cAMP), and N6, O2'-cAMP (Bt2-cAMP) []. Interestingly, this compound displayed minimal growth inhibitory effect on these cells even at high concentrations, contrasting with the potent activity of Bn-cAMP. This suggests that subtle structural variations within this class of compounds can significantly impact their biological activity and potentially influence their interaction with specific targets or downstream signaling pathways.

Q4: How does this compound influence the cell cycle of Plasmodium falciparum, the parasite responsible for malaria?

A4: Studies indicate that this compound can directly influence the cell cycle progression of Plasmodium falciparum []. When red blood cells infected with the parasite are treated with this compound, a significant alteration in the parasite's cell cycle is observed. This effect is specifically linked to the activation of PKA, as demonstrated by the ability of PKA inhibitors to block the cell cycle disruption caused by this compound. This suggests a potential role of the cAMP/PKA pathway in regulating the parasite's development and highlights a possible target for antimalarial drug development.

A5: Research points to a complex interplay between cAMP and calcium (Ca2+) signaling pathways, with this compound playing a mediating role []. this compound treatment not only activates PKA, but also leads to an increase in cytosolic Ca2+ levels. This observation suggests that this compound can influence cellular processes regulated by Ca2+, adding another layer of complexity to its cellular effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[[2-(4-Methoxyphenyl)-3-thiazolidinyl]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1231941.png)

![N,N-diethyl-2-[[7-[(4-methoxyphenyl)methyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio]acetamide](/img/structure/B1231944.png)

![N-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide](/img/structure/B1231945.png)

![3,5-Dimethyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxylic acid (4-methylphenyl) ester](/img/structure/B1231950.png)

![N-(3-methoxyphenyl)-2-[(4-oxo-3-propyl-2-quinazolinyl)thio]-2-phenylacetamide](/img/structure/B1231951.png)